molecular formula C25H24FN9O B12379917 Fgfr3-IN-7

Fgfr3-IN-7

Cat. No.: B12379917
M. Wt: 485.5 g/mol
InChI Key: OJPFVRHOOUGMEK-QFIPXVFZSA-N
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Description

Fgfr3-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is implicated in several cancers, particularly bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr3-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for FGFR inhibitors often involve:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to a commercial scale. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Fgfr3-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the FGFR3 signaling pathway and its role in various cellular processes.

    Biology: Helps in understanding the biological functions of FGFR3 and its involvement in cell proliferation, differentiation, and survival.

    Medicine: Investigated as a potential therapeutic agent for cancers with abnormal FGFR3 activation, such as bladder cancer. .

    Industry: Employed in the development of new FGFR inhibitors and other targeted therapies.

Mechanism of Action

Fgfr3-IN-7 exerts its effects by inhibiting the kinase activity of FGFR3. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the FGFR3 signaling pathway. The molecular targets include the ATP-binding site of FGFR3, which is crucial for its kinase activity. By binding to this site, this compound effectively inhibits the receptor’s function, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fgfr3-IN-7 is unique due to its high selectivity for FGFR3 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising preclinical results in terms of efficacy and safety, making it a valuable candidate for further development .

Properties

Molecular Formula

C25H24FN9O

Molecular Weight

485.5 g/mol

IUPAC Name

7-[1-(1-cyanopiperidin-4-yl)-5-methyltriazol-4-yl]-5-[(1S)-1-(5-fluoropyridin-2-yl)propoxy]imidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C25H24FN9O/c1-3-22(21-5-4-18(26)13-29-21)36-24-11-17(10-23-30-14-20(12-27)34(23)24)25-16(2)35(32-31-25)19-6-8-33(15-28)9-7-19/h4-5,10-11,13-14,19,22H,3,6-9H2,1-2H3/t22-/m0/s1

InChI Key

OJPFVRHOOUGMEK-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@H](C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C

Canonical SMILES

CCC(C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C

Origin of Product

United States

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